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Compound of Interest

Compound Name: Dehydroaripiprazole hydrochloride

Cat. No.: B018463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and pharmacological

properties of dehydroaripiprazole hydrochloride, the primary active metabolite of the atypical

antipsychotic aripiprazole. This document is intended to serve as a comprehensive resource,

consolidating essential data on its physicochemical characteristics, mechanism of action, and

relevant experimental methodologies.

Chemical Properties
Dehydroaripiprazole hydrochloride is a quinolinone derivative and the major active

metabolite of aripiprazole.[1] It is formed in humans primarily through dehydrogenation of the

parent drug by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3]

Physicochemical Data
The fundamental physicochemical properties of dehydroaripiprazole hydrochloride are

summarized in the table below for easy reference.
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Property Value Source(s)

IUPAC Name

7-[4-[4-(2,3-

dichlorophenyl)piperazin-1-

yl]butoxy]-1H-quinolin-2-

one;hydrochloride

Molecular Formula C₂₃H₂₆Cl₃N₃O₂ [2]

Molecular Weight 482.8 g/mol [2]

CAS Number 1008531-60-9 [2][4]

Melting Point 116-120°C [4]

pKa
Data not readily available in

the searched literature.

Solubility Profile
The solubility of dehydroaripiprazole hydrochloride in various solvents is a critical parameter

for its handling, formulation, and in vitro experimental design.

Solvent Solubility Source(s)

Dimethylformamide (DMF) 25 mg/mL [2]

Dimethyl sulfoxide (DMSO) 20 mg/mL [2]

DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL [2]

Acetonitrile
Very slightly soluble (with

heating)
[4]

Methanol Slightly soluble [4]

Ethanol 2 mg/mL (for the free base) [5]

Water Insoluble (for the free base) [5]

Pharmacological Properties
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Dehydroaripiprazole shares a similar pharmacological profile with its parent compound,

aripiprazole, exhibiting a unique mechanism of action that contributes to its antipsychotic

effects.[6]

Mechanism of Action
Dehydroaripiprazole acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors

and as an antagonist at serotonin 5-HT₂ₐ receptors.[6] This "dopamine-serotonin system

stabilizer" activity modulates neurotransmission in key brain circuits, which is thought to

underlie its efficacy in treating schizophrenia and other psychiatric disorders.

Receptor Binding Affinity
The binding affinities (Ki) of dehydroaripiprazole for key neurotransmitter receptors are

presented below. Lower Ki values indicate higher binding affinity.

Receptor Binding Affinity (Ki)

Dopamine D₂ Partial Agonist

Dopamine D₃ Partial Agonist

Serotonin 5-HT₁ₐ 4.2 nM

Serotonin 5-HT₂ₐ Antagonist

Serotonin 5-HT₂₈ Affinity present

Signaling Pathways
The interaction of dehydroaripiprazole with its primary targets, the dopamine D₂ and serotonin

5-HT₁ₐ receptors, initiates intracellular signaling cascades that ultimately modulate neuronal

activity.

Dopamine D₂ Receptor Signaling
As a partial agonist, dehydroaripiprazole modulates the activity of the dopamine D₂ receptor. In

a hyperdopaminergic state, it acts as an antagonist, while in a hypodopaminergic state, it

exhibits agonistic properties. The binding of dehydroaripiprazole to the D₂ receptor, a Gαi-
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coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and

gene transcription.
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Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT₁ₐ Receptor Signaling
Dehydroaripiprazole's partial agonism at the serotonin 5-HT₁ₐ receptor, another Gαi-coupled

receptor, also leads to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cAMP levels. This pathway is implicated in the anxiolytic and antidepressant effects

of the drug.
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Serotonin 5-HT1A Receptor Signaling

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This

section outlines a general protocol for the synthesis of aripiprazole, the precursor to

dehydroaripiprazole, as a specific, detailed protocol for dehydroaripiprazole hydrochloride
synthesis is not readily available in the searched literature.

Synthesis of Aripiprazole (General Overview)
The synthesis of aripiprazole typically involves a convergent approach, culminating in the

coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-

(2,3-dichlorophenyl)piperazine.[7]

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Reactants: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane.[7]

Base: Anhydrous potassium carbonate.[7]

Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF).[7]
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Procedure: The reactants are heated in the presence of the base and solvent. The reaction

progress is monitored by a suitable technique (e.g., TLC or HPLC). Upon completion, the

product is isolated and purified.

Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This intermediate can be synthesized via several routes, a common one being the reaction of

1-bromo-2,3-dichlorobenzene with piperazine.

Step 3: Coupling Reaction to form Aripiprazole

Reactants: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-

dichlorophenyl)piperazine.

Base: A suitable inorganic or organic base (e.g., sodium carbonate or triethylamine).

Solvent: An appropriate polar aprotic solvent (e.g., acetonitrile or DMF).

Procedure: The two intermediates are reacted in the presence of a base and solvent,

typically with heating. After the reaction is complete, the crude aripiprazole is isolated and

purified by recrystallization or chromatography.

The following workflow diagram illustrates the general synthetic strategy for aripiprazole.
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Aripiprazole Synthesis Workflow

Note: The synthesis of dehydroaripiprazole would require an additional dehydrogenation step

from aripiprazole, and subsequent conversion to the hydrochloride salt. Detailed experimental

conditions for these steps are not widely published.

Conclusion
This technical guide provides a consolidated resource on the core chemical and

pharmacological properties of dehydroaripiprazole hydrochloride. The presented data,

including physicochemical properties, solubility, mechanism of action, and signaling pathways,

are intended to support researchers and drug development professionals in their work with this

important active metabolite. While a comprehensive set of experimental protocols is not fully

available in the public domain, the provided information on general synthetic strategies and key

pharmacological actions offers a solid foundation for further investigation. Future research
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should aim to fill the existing gaps in the publicly available data, particularly concerning the pKa

value and detailed synthetic and analytical protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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